molecular formula C11H16OS B7847052 4-(4-Methylphenoxy)butane-1-thiol

4-(4-Methylphenoxy)butane-1-thiol

Cat. No.: B7847052
M. Wt: 196.31 g/mol
InChI Key: WOVRTKRVALITHH-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)butane-1-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butane chain, which is further connected to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)butane-1-thiol can be achieved through several methods. One common approach involves the Williamson ether synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)butane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydrosulfide (NaSH) or thiourea.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

4-(4-Methylphenoxy)butane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-Methylphenoxy)butane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group is particularly reactive and can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This reactivity is central to the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    Butane-1-thiol: Similar structure but lacks the methylphenoxy group.

    4-Methylphenol: Contains the methylphenoxy group but lacks the butane-thiol chain.

    Phenoxybutane: Similar ether linkage but lacks the thiol group.

Properties

IUPAC Name

4-(4-methylphenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-10-4-6-11(7-5-10)12-8-2-3-9-13/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVRTKRVALITHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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